
zinc;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachloride is a complex organic compound that features a zinc ion coordinated with a diazonium group and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachloride typically involves the diazotization of 3-methoxy-4-pyrrolidin-1-ylbenzene followed by complexation with zinc chloride. The reaction conditions often require a low-temperature environment to stabilize the diazonium ion. The general steps are as follows:
Diazotization: 3-methoxy-4-pyrrolidin-1-ylbenzene is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Complexation: The resulting diazonium salt is then reacted with zinc chloride (ZnCl2) to form the tetrachlorozincate complex.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Zinc;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachloride can undergo various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide (KI) or copper(I) chloride (CuCl) in aqueous conditions.
Coupling: Phenols or aromatic amines in alkaline conditions.
Reduction: Sodium borohydride (NaBH4) or stannous chloride (SnCl2) in acidic conditions.
Major Products
Substitution: Formation of halogenated or hydroxylated derivatives.
Coupling: Formation of azo dyes.
Reduction: Formation of 3-methoxy-4-pyrrolidin-1-ylbenzene.
Wissenschaftliche Forschungsanwendungen
Zinc;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachloride has several applications in scientific research:
Materials Science: Used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Medicinal Chemistry: Potential use in drug discovery due to its unique structural features.
Photocatalysis: Employed in photocatalytic hydrogen evolution reactions due to its ability to form stable complexes with good light absorption properties.
Wirkmechanismus
The mechanism of action of zinc;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachloride involves its interaction with various molecular targets. The diazonium group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential applications in bioconjugation and drug targeting. The zinc ion can also play a role in stabilizing the compound and enhancing its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-methoxy-4-pyrrolidin-1-ylbenzonitrile: Similar structure but lacks the diazonium group and zinc coordination.
Pyrrolidine derivatives: Various pyrrolidine-based compounds used in medicinal chemistry.
Eigenschaften
CAS-Nummer |
67828-56-2 |
|---|---|
Molekularformel |
C22H28Cl4N6O2Zn |
Molekulargewicht |
615.7 g/mol |
IUPAC-Name |
zinc;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrachloride |
InChI |
InChI=1S/2C11H14N3O.4ClH.Zn/c2*1-15-11-8-9(13-12)4-5-10(11)14-6-2-3-7-14;;;;;/h2*4-5,8H,2-3,6-7H2,1H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI-Schlüssel |
YQJWFSQMAGKGNT-UHFFFAOYSA-J |
Kanonische SMILES |
COC1=C(C=CC(=C1)[N+]#N)N2CCCC2.COC1=C(C=CC(=C1)[N+]#N)N2CCCC2.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


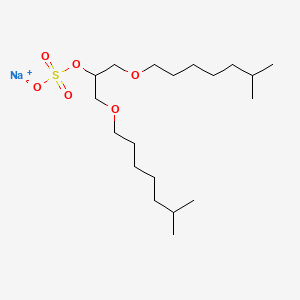

![Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis(2-methyl-2-propenoato-kappaO)-, (T-4)-](/img/structure/B13788063.png)

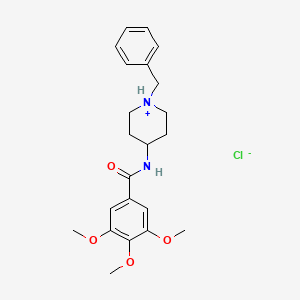
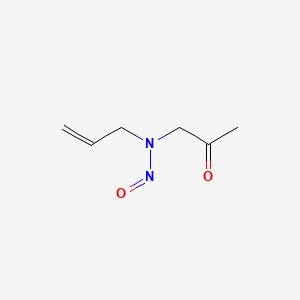
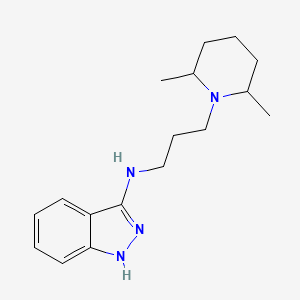


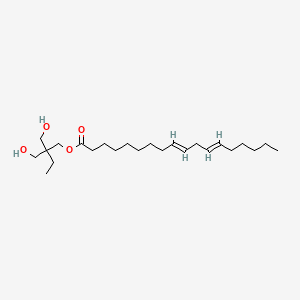
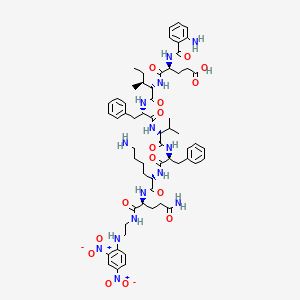
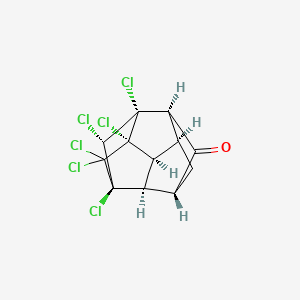

![Bis[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-diphenylsilane](/img/structure/B13788102.png)
